

Application Notes and Protocols for Jak1/Tyk2-IN-1 in Mouse Models

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|----------------------|----------------|-----------|
| Compound Name: | Jak1/tyk2-IN-1 | |
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Disclaimer: The compound "Jak1/tyk2-IN-1" is not a specifically identified chemical entity in the cited literature. Therefore, these application notes and protocols are based on the publicly available data for SAR-20347, a well-characterized dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), to provide a representative framework for researchers working with similar molecules.[1][2][3] Researchers should adapt these protocols based on the specific characteristics of their inhibitor.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine and growth factor receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is pivotal in regulating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. Specifically, JAK1 and TYK2 are associated with the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[2][3] Dual inhibition of JAK1 and TYK2 is a promising therapeutic strategy for conditions like psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1]

These notes provide detailed protocols for the in vivo administration and evaluation of a representative JAK1/TYK2 inhibitor, SAR-20347, in common mouse models of inflammation.

Signaling Pathway

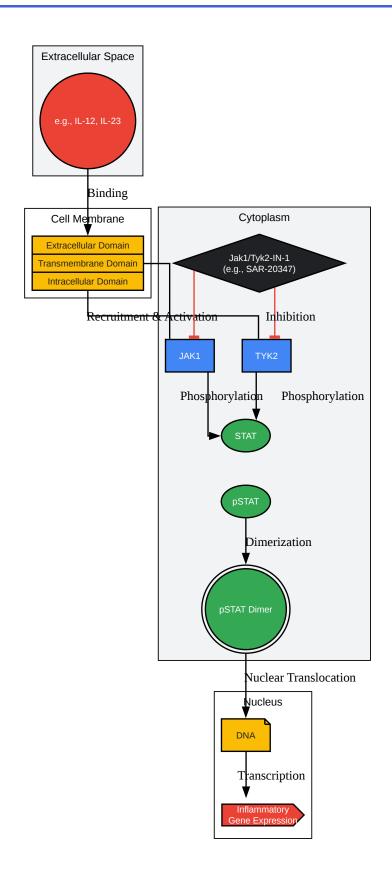


Methodological & Application

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The binding of cytokines (e.g., IL-12, IL-23, IFN- α) to their receptors on the cell surface leads to the activation of receptor-associated JAKs, including JAK1 and TYK2. These activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. A JAK1/TYK2 inhibitor blocks this phosphorylation cascade, thereby mitigating the downstream effects of these pro-inflammatory cytokines.





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Caption: JAK-STAT signaling pathway and the point of inhibition.



Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for the representative inhibitor SAR-20347 in mice.

Table 1: In Vitro Inhibitory Activity of SAR-20347

| Target | IC50 (nM) |
|--------|-----------|
| TYK2 | 0.6 |
| JAK1 | 23 |
| JAK2 | 26 |
| JAK3 | 41 |

Data from a biochemical Time-Resolved

Fluorescence Resonance Energy Transfer (TR-

FRET) assay.

Table 2: Pharmacokinetic Parameters of SAR-20347 in

CD-1 Mice

| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) |
|--|-----------------------|------------------------|
| T½ (h) | 1.1 | 1.2 |
| T _{max} (h) | - | 0.25 |
| C _{max} (ng/mL) | - | 1030 |
| AUC _{0-t} (h*ng/mL) | 599 | 2350 |
| Bioavailability (%) | - | 39.2 |
| Pharmacokinetic assays were performed by WuXi AppTec.[1] | | |

Table 3: In Vivo Efficacy of SAR-20347 in Mouse Models



| Mouse Model | Dosage and Administration | Readout | % Inhibition |
|--|---|---------------------------------------|-----------------------|
| IL-12/IL-18 Challenge | 60 mg/kg, single oral gavage | Serum IFN-y | 91% |
| IL-22 Challenge | 50 mg/kg, single oral gavage | Serum Amyloid A (SAA) | 45% |
| Imiquimod-induced Dermatitis | 50 mg/kg, oral gavage, twice daily for 5 days | Clinical Score (Redness & Scaling) | Significant Reduction |
| Data derived from studies on C57BL/6 or B10.Q/Ai mice.[1][3] | | | |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of a Jak1/Tyk2 Inhibitor

Objective: To determine the pharmacokinetic profile of a Jak1/Tyk2 inhibitor following intravenous and oral administration in mice.

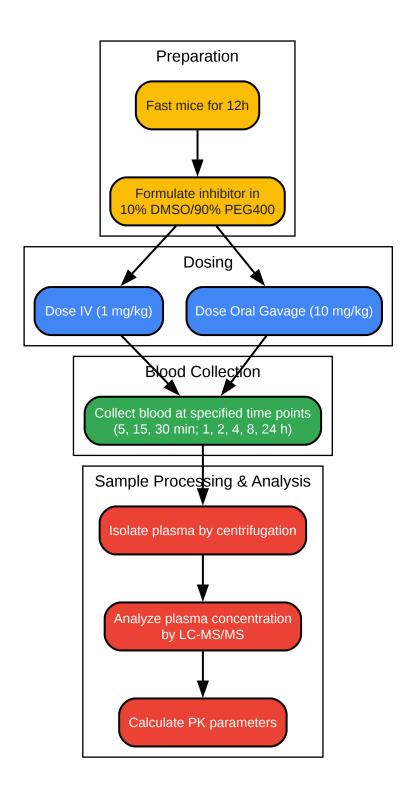
Materials:

- Jak1/Tyk2 inhibitor (e.g., SAR-20347)
- Vehicle: 10% DMSO / 90% PEG400[1]
- Male CD-1 mice (7-9 weeks old)
- Sterile saline for IV injection
- Oral gavage needles
- EDTA-K2 collection tubes



· Centrifuge, pipettes, and other standard laboratory equipment

Workflow Diagram:



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Caption: Workflow for pharmacokinetic analysis.

Procedure:

- House male CD-1 mice (7-9 weeks old) individually and provide water ad libitum.
- Fast the animals for 12 hours prior to inhibitor administration.[1]
- Prepare the dosing solution by formulating the inhibitor in a vehicle of 10% DMSO and 90% PEG400. For intravenous administration, a concentration of 0.2 mg/mL is used for a 1 mg/kg dose, and for oral gavage, a concentration of 1 mg/mL is used for a 10 mg/kg dose.
- Administer the inhibitor to two separate groups of mice:
 - Group 1 (IV): Administer a 1 mg/kg bolus intravenously.
 - o Group 2 (Oral): Administer 10 mg/kg by oral gavage.
- Collect blood samples into EDTA-K₂ tubes at the following time points post-administration: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.[1]
- Return food to the animals 4 hours post-administration.[1]
- Process the blood samples by centrifugation to separate the plasma.
- Quick-freeze the plasma samples on dry ice and store them at -70°C until analysis.[1]
- Analyze the plasma concentrations of the inhibitor using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (T½, T_{max}, C_{max}, AUC, and bioavailability) using appropriate software.

Protocol 2: Imiquimod-Induced Psoriasis-like Dermatitis Model

Objective: To evaluate the efficacy of a Jak1/Tyk2 inhibitor in reducing skin inflammation in a mouse model of psoriasis.



Materials:

- Jak1/Tyk2 inhibitor (e.g., SAR-20347)
- Vehicle: 10% DMSO / 90% PEG400
- Female B10.Q/Ai mice (or other appropriate strain)
- · Electric clippers
- 5% imiquimod cream
- Control cream (e.g., Curel)
- · Oral gavage needles
- Sterile saline

Procedure:

- One day prior to the start of the experiment, shave the backs of the female mice with an electric clipper.[1]
- On Day 0, 30 minutes before the application of the cream, administer the first dose of the inhibitor (50 mg/kg) or vehicle by oral gavage.[1][4][5]
- Apply 62.5 mg of 5% imiquimod cream to the shaved backs of the mice in the disease groups. Apply a control cream to the control group.[1][4][5]
- Administer a second dose of the inhibitor (50 mg/kg) or vehicle 5.5 hours after the first dose.
 [1][4][5]
- Repeat this treatment regimen (two doses of inhibitor/vehicle and one application of cream)
 for 5 consecutive days.[1][4][5]
- On days 3 and 4, inject the animals with 100 μL of saline to prevent dehydration.[1][4][5]



- Each day, before handling, assess the mice for redness and scaling of the skin on a 0-4 scale to generate a clinical score.[1]
- On day 6, euthanize the animals and collect skin tissue for further analysis (e.g., histology, gene expression).

Concluding Remarks

The provided protocols and data, based on the dual JAK1/TYK2 inhibitor SAR-20347, offer a robust starting point for the in vivo evaluation of similar compounds. Researchers should ensure that the chosen dosages, vehicle, and experimental models are appropriate for their specific inhibitor and scientific questions. Careful consideration of the inhibitor's pharmacokinetic and pharmacodynamic properties is essential for designing effective in vivo studies and accurately interpreting the results.

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